(1-Fluorocyclopropyl)methanamine hydrochloride
Overview
Description
“(1-Fluorocyclopropyl)methanamine hydrochloride” is a chemical compound with the molecular formula C4H9ClFN . It has a molecular weight of 125.57 g/mol . The IUPAC name for this compound is (1-fluorocyclopropyl)methanamine;hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C4H8FN.ClH/c5-4(3-6)1-2-4;/h1-3,6H2;1H
. The Canonical SMILES structure is C1CC1(CN)F.Cl
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 125.57 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 125.0407551 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 7 .Scientific Research Applications
Fluorocyclopropyl Analogues in Drug Discovery
Studies have shown that fluorocyclopropyl analogues offer valuable fine-tuning options in drug discovery and lead optimization. The trans-fluorine effect in cyclopropane has been explored for the synthesis of fluorocyclopropyl cabozantinib analogs, a c-Met and VEGFR-2 inhibitor used for certain types of cancer treatment. The fluorocyclopropyl moiety demonstrated an improved in vitro profile compared to nonfluorinated structures, highlighting its potential in drug design (Veliks et al., 2020).
Conformational Studies and Quantum Chemical Calculations
Conformational preferences of molecules like (1-Fluorocyclopropyl)methanol have been studied using microwave spectroscopy and quantum chemical calculations. It was found that intramolecular hydrogen bonding in this compound is influenced by the electrostatic interaction between the O–H and C–F bond dipoles, which largely explains its conformational preference (Møllendal et al., 2004).
Synthesis of Fluorocyclopropyl Derivatives
The synthesis of various fluorocyclopropyl derivatives has been a subject of interest in organic chemistry. For instance, a study detailed a convenient preparation of 2-fluoro-3-alkoxy-1,3-butadienes, showcasing how fluorocyclopropyl compounds can be used as intermediates in organic synthesis (Patrick et al., 2002).
Synthesis of Fluorocyclopropyl Amines
The synthesis of cis-2-Fluorocyclopropylamine by stereoselective cyclopropanation under phase-transfer conditions demonstrates the chemical versatility of fluorocyclopropyl compounds. This compound was synthesized using a series of chemical reactions that involved treating dibromofluoromethane with saturated aqueous KOH solution, followed by removal of a bromine atom and successive deprotection procedures (Matsuo et al., 2004).
Safety and Hazards
The safety information for “(1-Fluorocyclopropyl)methanamine hydrochloride” indicates that it has a GHS07 pictogram . The signal word is "Warning" . The hazard statements include H303, H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(1-fluorocyclopropyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-4(3-6)1-2-4;/h1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNXPJIBUMQIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462885-86-4 | |
Record name | Cyclopropanemethanamine, 1-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1462885-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-fluorocyclopropyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.